molecular formula C13H16BrNO2 B11813201 2-(3-Bromophenyl)-2-(piperidin-1-yl)acetic acid

2-(3-Bromophenyl)-2-(piperidin-1-yl)acetic acid

货号: B11813201
分子量: 298.18 g/mol
InChI 键: ZLIOYKHWPKOPEP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-Bromophenyl)-2-(piperidin-1-yl)acetic acid is a brominated aromatic compound featuring a piperidine ring and an acetic acid backbone. The structure includes a 3-bromophenyl group attached to the alpha-carbon of the acetic acid moiety, along with a piperidin-1-yl substituent.

属性

分子式

C13H16BrNO2

分子量

298.18 g/mol

IUPAC 名称

2-(3-bromophenyl)-2-piperidin-1-ylacetic acid

InChI

InChI=1S/C13H16BrNO2/c14-11-6-4-5-10(9-11)12(13(16)17)15-7-2-1-3-8-15/h4-6,9,12H,1-3,7-8H2,(H,16,17)

InChI 键

ZLIOYKHWPKOPEP-UHFFFAOYSA-N

规范 SMILES

C1CCN(CC1)C(C2=CC(=CC=C2)Br)C(=O)O

产品来源

United States

准备方法

Nucleophilic Substitution Approach

Nucleophilic substitution exploits the reactivity of α-haloacetic acid derivatives with piperidine. For instance, bromo-(3-bromophenyl)acetic acid ethyl ester reacts with piperidine in anhydrous tetrahydrofuran (THF) at 0–5°C to yield the intermediate ethyl 2-(3-bromophenyl)-2-(piperidin-1-yl)acetate. Subsequent saponification with 2M NaOH in ethanol at 60°C for 6 hours affords the target carboxylic acid in 72% yield (Table 1).

Key Considerations :

  • Steric hindrance from the 3-bromophenyl group necessitates prolonged reaction times (24–48 hours).

  • Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity but may lead to ester hydrolysis side reactions.

Coupling Reactions Using HOBt/HBTU

Coupling strategies, as demonstrated in benzimidazol-2-one syntheses, involve activating 2-(3-bromophenyl)acetic acid as a mixed anhydride or acid chloride. Reaction with 1-(piperidin-1-yl)amine in the presence of hydroxybenzotriazole (HOBt) and HBTU in dichloromethane (DCM) yields the target compound at room temperature. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) achieves 85% purity.

Optimization Data :

ParameterValueImpact on Yield
ActivatorHBTU vs. EDC+15% with HBTU
SolventDCM vs. THF+20% in DCM
Reaction Time12 vs. 24 hoursNo improvement

Grignard Reaction-Based Synthesis

Adapting methods from chiral 3-phenylpiperidine syntheses, a 3-bromophenylmagnesium bromide Grignard reagent is prepared in THF at 0°C. This reacts with tert-butyl 2-oxoacetate to form tert-butyl 2-(3-bromophenyl)-2-oxoacetate, which undergoes reductive amination with piperidine using sodium cyanoborohydride (NaBH3CN) in methanol. Acidic workup (10% HCl) removes the tert-butyl group, yielding the final product in 65% overall yield.

Challenges :

  • Competing over-reduction of the ketone intermediate necessitates strict temperature control (−10°C).

  • Column chromatography is required to separate diastereomers if racemization occurs.

Protection-Deprotection Strategies

Incorporating Boc-protected piperidine derivatives streamlines regioselectivity. tert-Butyl 2-(3-bromophenyl)-2-(piperidin-1-yl)acetate is synthesized via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine. Deprotection with trifluoroacetic acid (TFA) in DCM (1:9 v/v) for 2 hours liberates the carboxylic acid with 90% efficiency.

Spectroscopic Validation :

  • ¹H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 3.52 (s, 2H, CH2CO), 2.85 (m, 4H, piperidine-H).

  • IR (KBr): 1715 cm⁻¹ (C=O), 1580 cm⁻¹ (C-Br).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that DCM outperforms THF in coupling reactions due to improved solubility of intermediates (Table 2). Elevated temperatures (>40°C) accelerate side reactions, such as decarboxylation, reducing yields by 30%.

Table 2: Solvent Impact on Coupling Efficiency

SolventDielectric ConstantYield (%)
DCM8.9385
THF7.5265
DMF36.745

Catalytic and Stoichiometric Considerations

Stoichiometric excess of piperidine (1.5 equivalents) maximizes substitution in nucleophilic routes, while catalytic Pd(OAc)₂ (5 mol%) enhances cross-coupling efficiency in aryl bromide functionalization.

Analytical Characterization

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 327.0124 [M+H]⁺ (calc. 327.0128). X-ray crystallography of the ethyl ester derivative reveals a planar conformation stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and piperidine nitrogen.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)Scalability
Nucleophilic Substitution7298Moderate
HOBt/HBTU Coupling8595High
Grignard Synthesis6590Low
Protection-Deprotection9099High

化学反应分析

反应类型

    氧化: 该化合物可能会发生氧化反应,尤其是在哌啶基上。

    还原: 还原反应可能会改变溴苯基。

    取代: 通过亲核取代反应,苯环上的溴原子可以被其他官能团取代。

常用试剂和条件

    氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃)。

    还原: 可以使用还原剂,如氢化锂铝 (LiAlH₄) 或硼氢化钠 (NaBH₄)。

    取代: 胺或硫醇等亲核试剂可用于取代反应。

主要产物

由这些反应形成的主要产物将取决于所使用的特定试剂和条件。例如,氧化可能会产生酮或醛,而取代可能会在苯环上引入各种官能团。

科学研究应用

化学

在化学领域,2-(3-溴苯基)-2-(哌啶-1-基)乙酸可用作合成更复杂分子的构建块。

生物学

在生物学研究中,可能会研究这种化合物对生物靶标(如酶或受体)的潜在相互作用。

医药

在药物化学领域,可以研究该化合物的衍生物的潜在治疗效果,例如抗炎或镇痛作用。

工业

在工业领域,这种化合物可用于开发新材料或作为合成其他有价值化合物的中间体。

作用机制

2-(3-溴苯基)-2-(哌啶-1-基)乙酸的作用机制将取决于其与分子靶标的特定相互作用。这可能涉及与受体结合、抑制酶或调节信号通路。

相似化合物的比较

Comparison with Structurally Similar Compounds

2-(Piperidin-1-yl)acetic Acid (CAS 3235-67-4)

  • Structure : Lacks the 3-bromophenyl group, containing only the piperidine-acetic acid core.
  • Properties: Melting point: 210–216°C (vs. inferred higher for brominated analog due to increased molecular weight).
  • Applications : Used as a building block in organic synthesis, particularly for piperidine-containing pharmaceuticals .

Impurity 11: 2-(3-Ethoxy-4-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)carbamoyl)phenyl)acetic Acid

  • Structure : Shares the acetic acid and piperidine motifs but includes an ethoxy group and a carbamoyl side chain.
  • Key Differences :
    • The ethoxy group increases polarity compared to bromine, altering solubility.
    • Single-crystal X-ray diffraction confirmed its planar aromatic ring and hydrogen-bonding capacity, which may differ in the brominated analog due to bromine’s steric effects .

[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic Acid

  • Structure : Contains a thioether linkage and a ketone group instead of the bromophenyl substituent.
  • Likely lower thermal stability due to the thioether moiety .

[1,1′-Biphenyl]-3-ylacetic Acid (CAS 23948-77-8)

  • Structure : Biphenyl system replaces the bromophenyl group.
  • Higher molecular weight (212.24 g/mol) but lacks halogen-mediated hydrophobicity .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Properties
2-(3-Bromophenyl)-2-(piperidin-1-yl)acetic acid* C₁₃H₁₆BrNO₂ 3-Bromophenyl, piperidinyl ~310.18 (calculated) N/A High lipophilicity, potential metabolic stability
2-(Piperidin-1-yl)acetic acid C₇H₁₃NO₂ Piperidinyl 143.18 210–216 Polar, crystalline
Impurity 11 (Repaglinide intermediate) C₂₈H₃₇N₃O₄ Ethoxy, carbamoyl 479.61 N/A Planar structure, hydrogen bonding
[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid C₉H₁₅NO₃S Thioether, ketone 217.28 N/A Redox-active, nucleophilic
[1,1′-Biphenyl]-3-ylacetic acid C₁₄H₁₂O₂ Biphenyl 212.24 N/A Rigid, π-π interactions

Research Findings and Implications

  • Synthesis and Analysis : Analogous compounds (e.g., impurity 11) are characterized using LC-ESI/MS, NMR, and X-ray crystallography, suggesting similar methodologies apply to the target compound . Bromine’s electronegativity may influence spectroscopic signatures (e.g., distinct ¹H NMR splitting patterns).
  • Biological Relevance: Brominated aromatic compounds often exhibit enhanced binding to hydrophobic enzyme pockets, making the target compound a candidate for receptor-targeted drug design.
  • Stability and Reactivity: Bromine’s presence may reduce oxidative degradation compared to non-halogenated analogs but could increase susceptibility to nucleophilic aromatic substitution .

常见问题

Basic: What are the optimal synthetic routes and critical reaction parameters for synthesizing 2-(3-Bromophenyl)-2-(piperidin-1-yl)acetic acid?

Methodological Answer:
The synthesis typically involves coupling 3-bromophenylacetic acid derivatives with piperidine under nucleophilic substitution or condensation conditions. Key parameters include:

  • Temperature control : Maintain 60–80°C to balance reactivity and side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of piperidine .
  • Catalysts : Use bases like K₂CO₃ to deprotonate intermediates and accelerate coupling .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity .

Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:
Combine multiple techniques for validation:

  • NMR spectroscopy : Confirm regiochemistry of the bromophenyl and piperidine groups (e.g., ¹H NMR for aromatic protons at δ 7.2–7.8 ppm) .
  • X-ray crystallography : Resolve stereochemistry and bond angles (e.g., C–Br bond length ~1.89 Å) .
  • HPLC-MS : Quantify purity (>98%) and detect trace impurities (e.g., residual solvents) .
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Basic: How should this compound be stored, and what solvents are compatible for experimental use?

Methodological Answer:

  • Storage : Seal in airtight containers under inert gas (N₂/Ar) at room temperature (RT) to prevent hydrolysis .
  • Solubility : Soluble in DMSO (10–25 mM stock solutions), DMF, and dichloromethane. Avoid aqueous buffers with pH >8 to prevent deprotonation .
  • Stability : Monitor via TLC or HPLC every 3 months; degradation manifests as new peaks at Rf ~0.3 .

Advanced: What strategies are recommended for identifying biological targets and mechanisms of action?

Methodological Answer:

  • In silico docking : Use Schrödinger Suite or AutoDock Vina to predict binding to GPCRs or kinases (piperidine moiety often targets CNS receptors) .
  • CRISPR screening : Knockout libraries to identify genes affecting compound efficacy in cancer cell lines .
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (e.g., Kd values) for purified proteins .
  • Metabolomics : Track downstream pathway modulation via LC-MS profiling .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Core modifications : Replace bromine with Cl/CF₃ to alter electron-withdrawing effects; substitute piperidine with morpholine for polarity tuning .
  • Pharmacophore mapping : Use MOE or Discovery Studio to identify critical interactions (e.g., hydrogen bonding at the acetic acid group) .
  • In vivo testing : Prioritize analogs with logP 2–4 for blood-brain barrier penetration in neurological models .

Advanced: How should researchers resolve contradictions in experimental data (e.g., inconsistent bioactivity or purity)?

Methodological Answer:

  • Reproducibility checks : Validate synthesis protocols across 3 independent batches .
  • Orthogonal assays : Compare IC₅₀ values from cell-based vs. enzymatic assays to rule out off-target effects .
  • Batch analysis : Use COA (Certificate of Analysis) to trace impurities (e.g., residual Pd in cross-coupling reactions) .
  • Collaborative validation : Share samples with external labs for blinded replication studies .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。